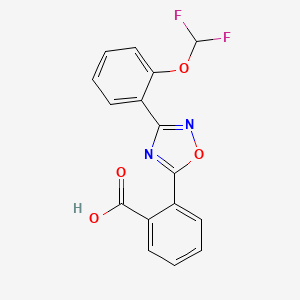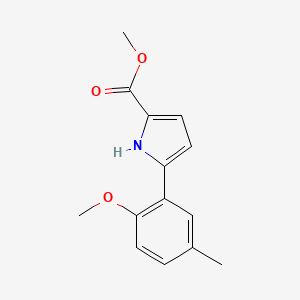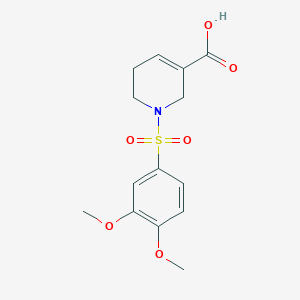
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The compound also features a chlorobenzyl group, an ethoxy group, and an iodine atom attached to a phenyl ring.
Preparation Methods
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Ethoxylation: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
4-((2-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde: This compound lacks the oxadiazole ring and iodine atom, making it less complex and potentially less biologically active.
5-(4-((2-Chlorobenzyl)oxy)-3-ethoxyphenyl)-1,3,4-oxadiazole: This compound lacks the iodine atom, which may affect its reactivity and biological activity.
5-(4-((2-Chlorobenzyl)oxy)-3-methoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine: This compound has a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClIN3O3 |
|---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
5-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H15ClIN3O3/c1-2-23-14-8-11(16-21-22-17(20)25-16)7-13(19)15(14)24-9-10-5-3-4-6-12(10)18/h3-8H,2,9H2,1H3,(H2,20,22) |
InChI Key |
BPOYEWQBSZBZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)I)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)

![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)





